molecular formula C16H15NO4S B8683420 Methyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate

Methyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate

Cat. No.: B8683420
M. Wt: 317.4 g/mol
InChI Key: DHTBNYJTBNLKDO-UHFFFAOYSA-N
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Description

Methyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate is a useful research compound. Its molecular formula is C16H15NO4S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate

InChI

InChI=1S/C16H15NO4S/c1-21-16(18)11-10-13-6-5-9-15(12-13)22(19,20)17-14-7-3-2-4-8-14/h2-12,17H,1H3

InChI Key

DHTBNYJTBNLKDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(3-chlorosulfonylphenyl)acrylic acid methyl ester (3) (0.640 g, 2.45 mmol) in dichloromethane (2 ml) was added to a mixture of aniline (0.465 g, 4.99 mmol) and pyridine (1 ml), and the resultant solution was stirred at 50° C. for one hour. The reaction mixture was evaporated and the residue was partitioned between ethyl acetate and 10% HCl. The organic layer was washed successively with water, saturated NaCl, and dried (Na2SO4). The solvent was removed and the residue was chromatographed on silica gel with chloroform-ethyl acetate (7:1, v/v) as eluent. The obtained product was washed with diethyl ether to give the title compound (0.226 g, 29%). 1H NMR (CDCl3, HMDSO), δ: 3.72 (3H, s); 6.34 (1H, d, J=16.0 Hz); 6.68 (1H, br s); 6.92-7.89 (10H, m).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
29%

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